molecular formula C5H9NO3 B589626 N-Formylglycine-13C2 Ethyl Ester CAS No. 1391051-73-2

N-Formylglycine-13C2 Ethyl Ester

Katalognummer: B589626
CAS-Nummer: 1391051-73-2
Molekulargewicht: 133.116
InChI-Schlüssel: GMBCCEOJUWMBPF-ZIEKVONGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Formylglycine-13C2 Ethyl Ester is a stable isotope-labeled compound with the molecular formula C3^13C2H9NO3 and a molecular weight of 133.12 . It is used in various research applications, particularly in the fields of chemistry and biology, due to its unique properties and stable isotope labeling.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Formylglycine-13C2 Ethyl Ester typically involves the reaction of glycine ethyl ester hydrochloride with methyl formate in the presence of triethylamine. The reaction mixture is heated under reflux for 20 hours, followed by filtration and distillation under reduced pressure to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through advanced techniques and equipment.

Analyse Chemischer Reaktionen

Types of Reactions

N-Formylglycine-13C2 Ethyl Ester undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, alcohols, and various substituted derivatives, depending on the reaction pathway and conditions used.

Wissenschaftliche Forschungsanwendungen

N-Formylglycine-13C2 Ethyl Ester has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-Formylglycine-13C2 Ethyl Ester involves its interaction with specific molecular targets and pathways. As a labeled compound, it is primarily used to trace and study metabolic processes. The stable isotope labeling allows for precise tracking of the compound’s distribution and transformation within biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-Formylglycine-13C2 Ethyl Ester include:

Uniqueness

This compound is unique due to its stable isotope labeling, which provides distinct advantages in research applications. The labeled carbon atoms allow for precise tracking and analysis in various studies, making it a valuable tool in scientific research.

Eigenschaften

CAS-Nummer

1391051-73-2

Molekularformel

C5H9NO3

Molekulargewicht

133.116

IUPAC-Name

ethyl 2-formamidoacetate

InChI

InChI=1S/C5H9NO3/c1-2-9-5(8)3-6-4-7/h4H,2-3H2,1H3,(H,6,7)/i3+1,5+1

InChI-Schlüssel

GMBCCEOJUWMBPF-ZIEKVONGSA-N

SMILES

CCOC(=O)CNC=O

Synonyme

Dephenethylleccinine A-13C2;  Ethyl N-formylglycinate-13C2;  Ethyl formamidoacetate-13C2;  Ethyl formylaminoacetate-13C2;  NSC 14440-13C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.